molecular formula C10H17NO3 B2715375 Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate CAS No. 1895382-85-0

Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate

Cat. No.: B2715375
CAS No.: 1895382-85-0
M. Wt: 199.25
InChI Key: UXSQXOIYRVCHBS-SSDOTTSWSA-N
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Description

tert-Butyl N-[(1R)-2-oxocyclopentyl]carbamate (CAS: 1895382-85-0) is a chiral carbamate derivative featuring a cyclopentane ring substituted with a ketone group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Its molecular formula is C₁₀H₁₇NO₃ (molecular weight: 199.25 g/mol), with stereochemistry specified as (1R) . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules such as peptidomimetics and heterocycles . Its Boc group enhances stability during synthetic transformations, while the ketone moiety enables further functionalization via nucleophilic additions or reductions .

Properties

IUPAC Name

tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQXOIYRVCHBS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895382-85-0
Record name tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentanone derivative. One common method includes the use of tert-butyl carbamate and 2-oxocyclopentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that similar carbamate derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
    StudyFindings
    Journal of Medicinal ChemistryDemonstrated significant growth inhibition in various cancer cell lines.

Enzyme Modulation

The compound serves as a building block for developing enzyme inhibitors:

  • Mechanism of Action : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction is crucial in metabolic pathways and drug metabolism.
    Enzyme TargetEffect
    Cyclin-dependent kinasesInhibition leading to cell cycle arrest
    Various metabolic enzymesModulation of activity impacting drug efficacy

Neuropharmacological Applications

This compound has shown promise in neurological research:

  • Neuroprotective Effects : Studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress, enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD).
    Study TypeOutcome
    Neuropharmacological StudyReduced neuronal apoptosis under oxidative stress conditions

Case Study 1: Cyclin-dependent Kinase Inhibition

A detailed study published in the Journal of Medicinal Chemistry reported that modifications to the cyclopentane structure significantly enhanced binding affinity to CDKs. This finding underscores the potential of this compound as a lead compound in anticancer drug development.

Case Study 2: Antioxidant Activity

In a neuropharmacological context, a study demonstrated that this compound could enhance the activity of antioxidant enzymes, thereby providing a protective effect against oxidative damage in neuronal models.

Comparison with Related Compounds

Compound NameStructure SimilarityBiological Activity
Tert-butyl N-(4-fluorophenyl)carbamateSimilar carbamate structureEnhanced lipophilicity; potential enzyme inhibition
Tert-butyl N-(2-amino-4-methylpentyl)carbamateSimilar core structureInhibition of cyclin-dependent kinases; anticancer properties

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Structural Analogues in the Carbamate Family

Positional Isomers of Oxo-Substituted Cyclopentylcarbamates
  • tert-Butyl N-[(1R)-3-oxocyclopentyl]carbamate (CAS: 225641-86-1): Differs in the position of the ketone group (3-oxo vs. 2-oxo). Similar molecular weight (199.25 g/mol) but altered reactivity due to ketone proximity to the carbamate nitrogen. The 3-oxo derivative may exhibit slower enolization kinetics compared to the 2-oxo isomer . Application: Used in synthesizing bicyclic amines via intramolecular aldol reactions .
Functional Group Variants
  • Reactivity: The hydroxyl group allows for oxidation to ketones or participation in Mitsunobu reactions . Application: Intermediate for antitumor agents requiring hydroxyl-directed stereochemistry .
  • tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate (CAS: 774212-81-6): Substitutes the ketone with an amine, enabling coupling reactions (e.g., amide bond formation) . Stability: The Boc group prevents amine oxidation, but the compound is more sensitive to acidic conditions than the 2-oxo analogue .
Ring Size and Skeleton Modifications
  • tert-Butyl (3-oxocyclohexyl)carbamate (CAS: 885280-38-6):

    • Cyclohexane ring instead of cyclopentane, increasing steric bulk and altering conformational flexibility.
    • Similarity Score : 0.98 (vs. 1.00 for 2-oxocyclopentyl), indicating near-identical functional groups but divergent ring strain .
    • Application : Used in macrocyclic synthesis due to enhanced ring stability .
  • tert-Butyl 3-oxocyclobutylcarbamate (CAS: 154748-49-9):

    • Smaller cyclobutane ring introduces significant ring strain, accelerating reactivity in ring-opening polymerizations .
    • Similarity Score : 0.94 .

Biological Activity

Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate is a compound that has garnered attention in biological and medicinal chemistry due to its potential interactions with various biological macromolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a tert-butyl group, a carbamate functional group, and a cyclopentyl ring with a ketone substituent. Its molecular formula is C10H17NO3C_{10}H_{17}NO_3, and it has a molecular weight of approximately 199.25 g/mol. The structural characteristics of this compound contribute to its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its ability to interact with enzymes and proteins through covalent bonding. The carbamate group can form bonds with nucleophilic sites on these macromolecules, potentially leading to inhibition or modification of their activity. This interaction suggests that the compound may serve as a valuable tool in drug development, particularly for targeting enzymes involved in metabolic pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Protein Interaction : It can modulate the activity of proteins by altering their conformation or stability.
  • Signal Pathway Modulation : The compound may influence signaling pathways by interacting with receptors or other molecular targets.

Biological Activity and Applications

Research indicates that this compound has potential applications in several areas:

  • Drug Development : Its ability to inhibit enzymes positions it as a candidate for developing new pharmaceuticals targeting metabolic disorders.
  • Biological Research : It can be utilized in studies exploring enzyme mechanisms and protein interactions, providing insights into cellular processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Tert-butyl (3-oxocyclopentyl)carbamateC10H17NO3Contains a different cyclopentyl substitution
Tert-butyl (4-oxocyclohexyl)carbamateC11H19NO3Features a cyclohexane ring instead of cyclopentane
Tert-butyl(1S)-1-cyclohexyl-2-OxoethylcarbamateC13H23NO3Includes an additional cyclohexane structure

These compounds exhibit varying biological activities and synthetic applications, highlighting the distinct properties of this compound that may confer unique reactivity and biological interactions.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies : Research indicated that derivatives of this compound could inhibit key metabolic enzymes, suggesting potential therapeutic roles in conditions like diabetes and obesity.
  • Cell Viability Assays : In vitro studies demonstrated that the compound improved cell viability in astrocytes exposed to neurotoxic agents, indicating neuroprotective properties .
  • Oxidative Stress Reduction : Experimental data showed that treatment with this compound led to reduced levels of oxidative stress markers in cell cultures, further supporting its potential as an antioxidant agent .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a cyclopentanone-derived amine. A stepwise approach includes:

  • Amine Protection : Reacting (1R)-2-aminocyclopentanone with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C for 4–12 hours .
  • Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane or methanol/DCM to isolate the product .
  • Characterization : Confirm stereochemistry via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, and monitor reaction progress via TLC or HPLC .

Q. What safety precautions are essential when handling tert-butyl carbamate derivatives?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised for fine powders .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Q. What analytical techniques are recommended for characterizing this compound?

Standard methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated solvents (e.g., CDCl3_3) to confirm structure and stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and purity .
  • X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement and ORTEP-III for visualization .

Q. How to handle and store tert-butyl carbamate derivatives to ensure stability?

  • Storage : Keep in amber glass vials under inert gas (N2_2 or Ar) at –20°C for long-term stability .
  • Handling : Avoid exposure to strong acids/bases or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How to resolve stereochemical ambiguities in tert-butyl carbamate derivatives during X-ray crystallography?

  • Data Collection : Use high-resolution (<1.0 Å) synchrotron data to reduce noise .
  • Refinement : Employ SHELXL with restraints for bond lengths/angles and Flack parameter analysis to confirm absolute configuration .
  • Validation : Cross-check with 1H^{1}\text{H}-1H^{1}\text{H} NOESY NMR to correlate spatial proximity of substituents .

Q. How to analyze conflicting crystallographic data when determining molecular structures?

  • Data Contradictions : Check for twinning or disorder using PLATON; apply TWIN/BASF commands in SHELXL for refinement .
  • Validation Tools : Use Rfree_{\text{free}} values and Coot for electron density map inspection. Compare with similar structures in the Cambridge Structural Database (CSD) .

Q. What strategies optimize the yield of tert-butyl carbamate derivatives in multi-step syntheses?

  • Step Monitoring : Use inline FTIR or LC-MS to identify intermediates and adjust reaction conditions (e.g., temperature, catalyst loading) .
  • Solvent Optimization : Switch to DMF or DMSO for poorly soluble intermediates .
  • Protection-Deprotection : Employ orthogonal protecting groups (e.g., Fmoc) to minimize side reactions .

Q. How do steric and electronic factors influence the reactivity of tert-butyl carbamate protecting groups?

  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attack, enhancing stability under basic conditions .
  • Electronic Effects : Electron-withdrawing carbonyl groups increase susceptibility to acidolysis (e.g., TFA/DCM) for Boc removal .

Q. How to troubleshoot failed crystallizations in structural studies of tert-butyl carbamates?

  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane or DCM/pentane) for slow vapor diffusion .
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation .
  • Temperature Gradients : Use gradient cooling (e.g., 40°C → 4°C over 24 hours) to grow larger crystals .

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